2-Methyl-4-sulfanylpyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.1812. It is intended for research use only12.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid, is a topic of interest in organic chemistry3. Pyrazole synthesis often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions3. However, specific synthesis methods for 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is defined by its molecular formula, C5H6N2O2S12. However, specific details about its molecular structure, such as bond lengths and angles, are not readily available in the literature.
Chemical Reactions Analysis
Pyrazole derivatives, including 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid, can undergo various chemical reactions4. These reactions often involve nucleophilic and electrophilic substitutions at various positions in the pyrazole ring4. However, specific chemical reactions involving 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are not readily available in the literature.Scientific Research Applications
Catalytic Applications and Synthesis
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid has been explored in the synthesis and characterization of novel biological-based nano organo solid acids, showcasing its utility in catalyzing the synthesis of complex organic compounds. For instance, in the study by Zolfigol et al. (2015), two novel nano organocatalysts with urea moiety were synthesized and applied in the synthesis of various derivatives, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions, demonstrating the compound's potential in green chemistry applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Metal–Organic Frameworks (MOFs) Construction
In the realm of materials science, 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid plays a role in constructing copper metal–organic systems. Dai et al. (2009) highlighted its use in creating complexes with unique structural characteristics, contributing to the development of new materials with potential applications in catalysis, gas storage, and separation (Dai, He, Gao, Ye, Qiu, & Sun, 2009).
Corrosion Inhibition
Another significant application is in corrosion inhibition, where derivatives of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid have been studied for their effectiveness. Babić-Samardžija et al. (2005) investigated a group of heterocyclic diazoles, including 4-sulfopyrazole, as corrosion inhibitors for iron in acidic conditions, underscoring the compound's utility in protecting metals from corrosive environments (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).
Antibacterial Activity
Research also extends into the biomedical field, where derivatives of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are explored for their antibacterial properties. El-Gaby et al. (2000) synthesized novel pyrazolo[1,5-a]pyrimidines with potential antibacterial activity, demonstrating the compound's relevance in developing new antimicrobial agents (El-Gaby, Atalla, Gaber, & AL-WAHAB, 2000).
Safety And Hazards
The safety and hazards associated with 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are not readily available in the literature.
Future Directions
The future directions for research on 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid are not readily available in the literature.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
2-methyl-4-sulfanylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-4(5(8)9)3(10)2-6-7/h2,10H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDCMQKHSMRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid |
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